molecular formula C18H18N2O3S2 B2980771 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1795087-39-6

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No.: B2980771
CAS No.: 1795087-39-6
M. Wt: 374.47
InChI Key: LNKAONZQXASNRB-UHFFFAOYSA-N
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Description

2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and an azetidine ring linked via an ether bond. The azetidine moiety is further functionalized with a benzylsulfonyl group at the 1-position.

Properties

IUPAC Name

2-(1-benzylsulfonylazetidin-3-yl)oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-6-5-9-16-17(13)19-18(24-16)23-15-10-20(11-15)25(21,22)12-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKAONZQXASNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole typically involves multiple steps. One common method starts with the preparation of the benzylsulfonyl azetidine intermediate. This can be achieved by reacting benzylsulfonyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-methylbenzo[d]thiazole-2-ol under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Linear amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antifungal, antibacterial, and anticancer activities .

Industry: In the material science industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The biological activity of 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis and death. The exact molecular pathways can vary depending on the specific derivative and its target organism or cell type.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several synthesized derivatives, particularly those involving azetidine-sulfonyl and benzothiazole frameworks. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Azetidine/Benzothiazole) Key Features
2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole (Target) C₁₈H₁₈N₂O₃S₂ 382.5* Benzylsulfonyl (azetidine); 4-Me (Bz) High lipophilicity due to benzyl group
2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole C₁₄H₁₆N₂O₄S₂ 340.4 Cyclopropylsulfonyl; 4-OMe (Bz) Reduced steric bulk vs. benzyl group
4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole C₁₅H₁₄N₂O₄S₃ 382.5 Thiophen-2-ylsulfonyl; 4-OMe (Bz) Enhanced π-π interactions (thiophene)

*Calculated molecular weight based on formula C₁₈H₁₈N₂O₃S₂.

Key Observations :

Substituent Effects: The benzylsulfonyl group in the target compound increases molecular weight and lipophilicity compared to cyclopropyl or thiophene sulfonyl analogs. This may enhance membrane permeability but reduce aqueous solubility . 4-Methyl vs.

Synthetic Pathways :

  • Azetidine-sulfonyl derivatives are typically synthesized via nucleophilic substitution of azetidine intermediates with sulfonyl chlorides, followed by coupling to benzothiazole cores through ether linkages . For example, ethyl benzimidazole acetate intermediates (as in ) are precursors for similar heterocycles.

Biological Relevance: While the target compound’s activity is unspecified, benzothiazole derivatives (e.g., thiazole-triazole hybrids in ) exhibit antimicrobial and anticancer properties.

Research Findings and Limitations

Structural Characterization :

  • Analogs like 2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole were confirmed via NMR, IR, and single-crystal diffraction, revealing planar molecular conformations except for perpendicular aryl groups . Similar methods likely apply to the target compound.

Pharmacological Data Gaps: No direct cytotoxicity or binding affinity data are available for the target compound. However, structurally related thiazole-triazole hybrids () showed moderate activity in docking studies, implying that the benzothiazole-azetidine scaffold merits further evaluation .

Comparative Disadvantages :

  • The benzylsulfonyl group may confer metabolic instability (e.g., susceptibility to CYP450 oxidation) compared to cyclopropyl or thiophene sulfonyl groups .

Biological Activity

The compound 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.43 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4fMCF-73.58Inhibition of BRAF and VEGFR-2
4rA54915.36Induction of apoptosis
4aHeLa10.25Cell cycle arrest (G2-M phase)

The compound 4f , a derivative closely related to our target compound, exhibited potent inhibition of BRAF and VEGFR-2 with IC50 values comparable to established anticancer agents like sorafenib . This suggests that the target compound may also exhibit similar mechanisms.

Enzyme Inhibition

The benzothiazole derivatives have shown promise in inhibiting key enzymes involved in cancer progression. For example, compounds have been reported to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth and proliferation.

Table 2: Enzyme Inhibition Profiles

CompoundTarget EnzymeIC50 (µM)
4fBRAF0.071
4fVEGFR-20.194
4rPDGFR-β0.19

These findings indicate that the target compound may possess similar enzyme inhibition capabilities, making it a candidate for further investigation in cancer therapy .

Case Studies

A recent study involving the synthesis and evaluation of various benzothiazole derivatives highlighted their potential as multi-targeted anticancer agents. The study reported that compounds with specific substitutions on the benzothiazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

In another case study, a series of benzothiazole-based compounds were evaluated for their anti-inflammatory properties alongside their anticancer activities. The results indicated that these compounds not only inhibited cancer cell proliferation but also demonstrated significant anti-inflammatory effects, suggesting a dual therapeutic potential .

Q & A

Q. What synthetic strategies are recommended for constructing the azetidine and benzothiazole moieties in this compound?

The synthesis typically involves multi-step protocols:

  • Azetidine ring formation : Cyclization of 1,3-dihalides or sulfonamide-protected precursors under basic conditions (e.g., K₂CO₃ in DMF) to stabilize the azetidine ring .
  • Benzothiazole assembly : Condensation of 2-aminothiophenol derivatives with substituted benzoic acids, followed by oxidation (e.g., using H₂O₂ or I₂) to form the thiazole ring .
  • Coupling : Mitsunobu or nucleophilic substitution reactions are employed to link the azetidine-ether and benzothiazole units. Ethanol or acetonitrile with catalytic acetic acid is common for ether bond formation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzylsulfonyl and methyl groups) and coupling constants . IR spectroscopy confirms sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functionalities .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95%) and monitor reaction progress .

Q. How should researchers optimize reaction conditions for scale-up?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require post-reaction purification. Ethanol or THF balances reactivity and ease of removal .
  • Catalyst screening : Test bases (e.g., NaH, DBU) for coupling efficiency and side-product minimization .
  • Temperature control : Reflux (70–100°C) for cyclization; lower temps (0–25°C) prevent sulfonamide degradation .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or brominated benzothiazoles) to identify substituent-specific trends .
  • Metabolic stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives from rapid metabolism .

Q. What computational approaches validate binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses. For example, benzothiazole derivatives show π-π stacking with kinase active sites, while sulfonyl groups form hydrogen bonds .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability and conformational changes .
  • Free energy calculations : MM-PBSA/GBSA quantifies contributions of hydrophobic/electrostatic interactions .

Q. How do researchers address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Salt formation : Synthesize HCl or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for controlled release .

Q. What strategies mitigate synthetic challenges in azetidine functionalization?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive amines during benzothiazole coupling .
  • Regioselective sulfonylation : Optimize stoichiometry (1:1.2 sulfonyl chloride:azetidine) and slow addition to prevent di-sulfonylation .

Q. How can SAR studies be designed to elucidate critical pharmacophores?

  • Core modifications : Synthesize analogs with azetidine replaced by pyrrolidine or piperidine to assess ring size impact .
  • Substituent scanning : Introduce electron-withdrawing (NO₂, CF₃) or donating (OCH₃, NH₂) groups on benzothiazole to correlate with activity .
  • Proteomics : Perform target engagement assays (CETSA, thermal shift) to confirm binding partners .

Data Contradiction Analysis

Q. How to reconcile divergent cytotoxicity results in cancer cell lines?

  • Check apoptosis pathways : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic death .
  • Mitochondrial assays : Measure ΔΨm collapse (JC-1 dye) to confirm mechanism .
  • Gene expression profiling : RNA-seq to identify off-target effects (e.g., NF-κB or STAT3 modulation) .

Q. What methodologies resolve discrepancies in metabolic stability predictions?

  • In vitro-in vivo correlation (IVIVC) : Compare microsomal half-life with plasma pharmacokinetics in rodent models .
  • CYP450 inhibition assays : Test CYP3A4/2D6 interactions to identify metabolic hotspots .

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